1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLDXIDGFZMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456576 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-42-2 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one chemical properties

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Introduction

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a para-substituted chlorophenyl ring attached to a sterically hindered pivaloyl group, imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, primary synthetic routes, and characteristic reactivity, offering a technical resource for researchers in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical compound is foundational to scientific research. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is identified by several key descriptors.

-

IUPAC Name: 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one

-

Common Synonyms: 4'-Chloro-2,2-dimethylpropiophenone[1]

-

CAS Number: 30314-42-2[1]

-

Molecular Formula: C₁₁H₁₃ClO[1]

-

Molecular Weight: 196.67 g/mol [1]

The molecule's architecture consists of a central carbonyl group linking a 4-chlorophenyl ring to a tert-butyl moiety. This steric hindrance from the tert-butyl group is a defining feature, influencing the ketone's reactivity.

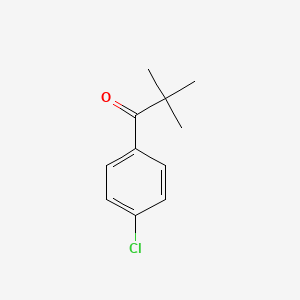

Figure 1: Molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.

Tabulated Physicochemical Data

A summary of key computed and experimental properties is essential for predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Weight | 196.67 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| CAS Number | 30314-42-2 | [1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 3.5688 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic. It should feature a prominent singlet around 1.3 ppm , integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region should display a pair of doublets between 7.4 and 7.9 ppm , characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200-205 ppm . Other key signals include those for the quaternary carbon of the tert-butyl group (~45 ppm), the tert-butyl methyl carbons (~28 ppm), and four distinct signals in the aromatic region (typically 128-140 ppm).

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1680-1695 cm⁻¹ . The position is indicative of an aryl ketone. Additional bands will be present for C-H stretching of the alkyl and aromatic groups (~2900-3100 cm⁻¹) and C=C stretching of the aromatic ring (~1600 cm⁻¹).

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺) would be expected at m/z 198. A major fragmentation pathway would be the alpha-cleavage to lose the tert-butyl group, resulting in a prominent peak at m/z 139 (chlorobenzoyl cation).

Synthesis and Reactivity

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic pivaloyl cation intermediate from the reaction of pivaloyl chloride with AlCl₃. This cation then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para-directing deactivator; however, due to the significant steric bulk of the pivaloyl cation, substitution occurs almost exclusively at the less hindered para position, leading to high regioselectivity for the desired product.

Figure 2: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise over 1 hour, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one.

Chemical Reactivity

The reactivity of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one is dominated by its ketone functional group. The adjacent bulky tert-butyl group sterically hinders the carbonyl carbon, which can slow the rate of nucleophilic attack compared to less hindered ketones.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will efficiently perform this transformation.[2] For stereoselective synthesis of a single enantiomer of the alcohol, asymmetric reduction methods using chiral catalysts (e.g., CBS reduction or asymmetric transfer hydrogenation) are required.[2]

-

Nucleophilic Addition: It can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents. For example, reaction with methylmagnesium bromide would yield the tertiary alcohol 1-(4-chlorophenyl)-2,2,3-trimethylbutan-2-ol after an aqueous workup. The steric hindrance may necessitate more forcing conditions compared to unhindered ketones.

-

Enolate Formation: Although sterically hindered, it is possible to form an enolate under strong, non-nucleophilic basic conditions (e.g., Lithium diisopropylamide, LDA). However, because there are no α-protons on the pivaloyl side, enolization can only occur towards the aromatic ring, which is energetically unfavorable and generally does not happen. This lack of α-hydrogens prevents common ketone reactions like aldol condensations and halogenation at the alpha-position.

Figure 3: Key reactivity pathways of the ketone functional group.

Applications in Synthesis

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one serves primarily as a building block or intermediate in multi-step organic syntheses. While direct applications are not widely documented, its structural motifs are found in biologically active compounds. For instance, related structures are key intermediates in the production of fungicides like cyproconazole and tebuconazole.[3][4] The combination of the chlorophenyl group and a sterically defined ketone makes it a suitable precursor for synthesizing chiral alcohols and other complex targets where precise control of molecular architecture is required.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally similar compounds and general ketone hazards, the following precautions are advised:

-

Hazards: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Disclaimer: This information is for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use.

References

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

PubChem. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Available from: [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

-

PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. Available from: [Link]

-

PubChem. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Available from: [Link]

-

NIST. 1-Propanone, 1-(4-chlorophenyl)-. Available from: [Link]

-

ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]

-

PubChem. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][3][8]triazol-1-yl-pentan-3-one. Available from: [Link]

-

PubChem. 1-(4-Chlorophenyl)-2-phenylpropan-1-one. Available from: [Link]

-

ResearchGate. 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. Available from: [Link]

-

Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Available from: [Link]

-

PubChemLite. 1-(4-chlorophenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one. Available from: [Link]

- Google Patents. Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.

-

NIST. 1-Propanone, 1-(4-chlorophenyl)-. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 4. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [mdpi.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS: 30314-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone with significant applications as a synthetic intermediate. The document elucidates the compound's core physicochemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on the mechanistic underpinnings of its primary synthetic route, the Friedel-Crafts acylation, providing causality behind experimental choices. Furthermore, this guide explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety protocols. All technical data and protocols are supported by citations to authoritative sources to ensure scientific integrity and empower researchers in their laboratory applications.

Introduction: Structural Significance and Applications

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aryl ketone characterized by a chlorophenyl group bonded to a pivaloyl moiety.[1] The presence of the tert-butyl group introduces significant steric hindrance around the carbonyl, influencing its reactivity and physicochemical properties. The chlorine atom at the para position of the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivator, yet it directs incoming electrophiles to the ortho and para positions.

While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block in the synthesis of more complex molecules. Its structural motifs are found in compounds investigated for a range of biological activities. For instance, related chlorophenyl ketone structures are explored as intermediates for potential neuroactive and antimicrobial agents.[2] Furthermore, its derivatives are integral in the development of agrochemicals, such as fungicides, and have been mentioned in the synthesis of cannabinoid-1 receptor inverse agonists for potential therapeutic applications.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental for its synthesis, purification, and characterization.

Physical Properties

The key physicochemical data for 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 30314-42-2 | [ChemScene][1] |

| Molecular Formula | C₁₁H₁₃ClO | [ChemScene][1] |

| Molecular Weight | 196.67 g/mol | [ChemScene][1] |

| Appearance | White to off-white solid | [Sigma-Aldrich] |

| LogP | 3.5688 | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [ChemScene][1] |

| Rotatable Bonds | 1 | [ChemScene][1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and purity.

The IR spectrum of an aryl ketone is dominated by the strong absorption of the carbonyl (C=O) group. For 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, the key absorptions are:

-

C=O Stretch: A strong, sharp peak is expected around 1690-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[5]

-

C-H Stretch (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ region correspond to the C-H bonds of the tert-butyl group.

-

C-Cl Stretch: A peak in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl bond.

-

Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ range.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the downfield region (typically δ 7.4-7.8 ppm). The para-substitution pattern leads to an AA'BB' splitting system.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield (typically δ 1.3-1.4 ppm), as there are no adjacent protons to cause splitting.[6]

-

-

¹³C NMR:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear as a distinct peak in the δ 190-200 ppm region.[5][7]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.

-

tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon and a methyl carbon signal.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 196. An isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.

-

Key Fragmentations: A characteristic fragmentation is the alpha-cleavage, leading to the loss of the tert-butyl radical (•C(CH₃)₃) to form a stable acylium ion [4-ClC₆H₄CO]⁺ at m/z 139. A further fragmentation could involve the loss of CO to give the 4-chlorophenyl cation at m/z 111.

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most direct and common method for synthesizing 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride.[8] This reaction is a cornerstone of electrophilic aromatic substitution.[9][10]

Reaction Rationale and Causality

The choice of Friedel-Crafts acylation is logical due to the commercial availability of the starting materials: chlorobenzene and pivaloyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to catalyze the reaction.[11] The Lewis acid activates the pivaloyl chloride, generating a highly electrophilic acylium ion.[9][10]

Chlorobenzene is used as the aromatic substrate. Although the chlorine atom is deactivating, it is an ortho, para-director. The bulky tert-butyl group of the incoming electrophile sterically hinders attack at the ortho position, making the para product the major isomer formed.[8] The deactivation of the product ketone prevents further acylation reactions, leading to a monoacylated product.[12]

Detailed Experimental Protocol

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene

-

Pivaloyl Chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring. The suspension is cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of pivaloyl chloride and chlorobenzene in anhydrous DCM is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully and slowly poured onto a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one.

Mechanistic Diagram

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Chemical Reactivity and Potential Transformations

The primary sites of reactivity in 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one are the carbonyl group and the aromatic ring.

Carbonyl Group Reactions

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (CH₂) to form 1-chloro-4-neopentylbenzene can be achieved via Wolff-Kishner or Clemmensen reduction.[12]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Aromatic Ring Reactions

Further electrophilic aromatic substitution on the chlorophenyl ring is generally difficult due to the deactivating nature of both the chloro and the pivaloyl groups. However, under forcing conditions, reactions like nitration or further halogenation could occur, primarily at the positions ortho to the chlorine atom.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[13] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. A comprehensive knowledge of its spectroscopic properties is essential for quality control, while an awareness of its reactivity and safety protocols ensures its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides the foundational technical knowledge for scientists to confidently incorporate this compound into their synthetic strategies.

References

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][10]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link][11]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link][5]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18713581, 1-(4-Chlorophenyl)-2-methylpropan-1-one. PubChem. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link][6]

-

Hunan Chem Res Inst. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. Retrieved from [Link][3]

-

Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584–7587. Retrieved from [Link][4]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known by its synonym 4'-Chloro-2,2-dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its molecular structure, characterized by a unique combination of a halogenated aromatic ring and a sterically demanding alkyl group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its molecular architecture, theoretical spectroscopic characteristics, a detailed protocol for its synthesis, and an exploration of its chemical significance.

Compound Identification:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO[1] |

| Molecular Weight | 196.67 g/mol [1] |

| CAS Number | 30314-42-2[1] |

| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Cl[1] |

Section 1: Molecular Structure and Conformation

The structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is defined by three primary components: a para-substituted chlorophenyl ring, a central carbonyl group, and a bulky tert-butyl group. This arrangement dictates the molecule's reactivity and physical properties.

-

Chlorophenyl Moiety: The benzene ring is substituted with a chlorine atom at the para-position (C4). The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, a key factor in the compound's synthesis.[2]

-

Ketone Functional Group: A carbonyl (C=O) group links the aromatic ring to the alkyl portion of the molecule. The typical bond distance for a C=O bond in similar aromatic ketones is in the range of 1.208 Å to 1.225 Å.[3] This polar group is a primary site for nucleophilic attack.

-

Tert-Butyl Group: The 2,2-dimethylpropyl (tert-butyl) group is a sterically bulky moiety. Its significant size imposes considerable steric hindrance around the carbonyl group, influencing reaction kinetics and favoring substitution at the para-position of the phenyl ring during synthesis to minimize steric clash.[2][4]

The overall conformation is governed by the rotation around the single bonds connecting the three main components. The phenyl ring itself is planar, while the tert-butyl group provides a three-dimensional tetrahedral geometry.

Caption: 2D structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.

Section 2: Spectroscopic Signature for Structural Verification

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data for this compound.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.8 ppm (d, 2H), ~7.4 ppm (d, 2H), ~1.3 ppm (s, 9H) | The two sets of aromatic protons appear as doublets due to para-substitution. The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| ¹³C NMR | ~198 ppm (C=O), ~138-128 ppm (6 aromatic C), ~44 ppm (quaternary C), ~28 ppm (3 CH₃ C) | The carbonyl carbon is significantly downfield. Four signals are expected for the aromatic carbons due to symmetry. The quaternary and methyl carbons of the tert-butyl group have characteristic shifts. |

| IR Spectroscopy | ~1685 cm⁻¹ (strong, sharp), ~3100-3000 cm⁻¹ (medium), ~1600 cm⁻¹ (medium), ~850-800 cm⁻¹ (strong) | Corresponds to the C=O stretch of the aryl ketone. Aromatic C-H stretching. Aromatic C=C stretching. Para-disubstitution C-H bend. |

| Mass Spectrometry | M⁺ peak at m/z 196, M+2 peak at m/z 198 (3:1 ratio). Key fragments at m/z 139/141 and m/z 57. | The molecular ion peaks reflect the molecular weight and the characteristic isotopic signature of chlorine. Fragmentation often involves cleavage of the acylium ion ([ClC₆H₄CO]⁺) and the stable tert-butyl cation ([C(CH₃)₃]⁺). |

Section 3: Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene.[2] This classic electrophilic aromatic substitution reaction involves treating chlorobenzene with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the pivaloyl chloride, facilitating the departure of the chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. The chlorine substituent on the ring directs the incoming electrophile to the ortho and para positions. However, due to the significant steric bulk of the tert-butyl group on the acylium ion, the substitution occurs almost exclusively at the less hindered para position, yielding the desired product with high regioselectivity.[2]

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines a general laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.[2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

|---|---|---|---|

| Chlorobenzene | C₆H₅Cl | 112.56 | ≥99% |

| Pivaloyl Chloride | (CH₃)₃CCOCl | 120.58 | ≥98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A |

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere using nitrogen or argon.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) dropwise over 1 hour, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a stirred mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.[2]

Section 4: Significance in Drug Development and Chemical Synthesis

While not a final drug product itself, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is structurally related to key intermediates in medicinal chemistry. For instance, the core structure of a substituted propiophenone is central to the antidepressant bupropion, which is 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.[5][6] The synthesis and manipulation of compounds like 4'-chloro-2,2-dimethylpropiophenone provide chemists with a robust platform for developing new molecular entities. Its defined structure and predictable reactivity make it an important building block for creating libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

The molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is a well-defined architecture featuring a para-chlorinated phenyl ring, a ketone, and a sterically influential tert-butyl group. This specific arrangement is readily confirmed through standard spectroscopic methods and can be efficiently constructed with high regioselectivity using the Friedel-Crafts acylation reaction. Its utility as a synthetic intermediate underscores the importance of understanding its fundamental chemical properties for applications in medicinal chemistry and materials science.

References

- Benchchem. A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation.

- MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.

- ChemScene. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.

- PubChem. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.

- PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- NIST. 1-Propanone, 1-(4-chlorophenyl)-.

- Stenutz. 1-(4-chlorophenyl)propan-1-one.

- Merck Index. Bupropion.

- PubChem. Bupropion.

- Wikipedia. Bupropion.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Chemistry LibreTexts. Friedel-Crafts Acylation.

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC) | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bupropion - Wikipedia [en.wikipedia.org]

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one starting material for organic synthesis

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one: A Cornerstone Starting Material for Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, a versatile ketone that serves as a pivotal starting material in modern organic synthesis. With its unique structural features—a halogenated aromatic ring and a sterically hindered carbonyl group—this compound is a valuable building block for a diverse range of molecules, from life-saving pharmaceuticals to advanced agrochemicals. This document will delve into the synthesis of the title compound, its key physicochemical properties, and its application in sophisticated synthetic transformations. We will explore detailed, field-proven protocols and the underlying chemical principles that make 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one an indispensable tool for researchers, scientists, and professionals in drug development and crop protection.

Introduction: The Strategic Importance of a Versatile Ketone

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-Chloro-2,2-dimethylpropiophenone, is a key intermediate whose molecular architecture is ideally suited for complex organic synthesis.[1][2] The presence of a para-substituted chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule and can enhance the lipophilicity and metabolic stability of its derivatives, which are often desirable traits in bioactive compounds.[2][3] Furthermore, the sterically demanding tert-butyl group adjacent to the carbonyl function provides regiochemical control in many reactions, guiding transformations to specific sites.

This guide will demonstrate that this compound is not merely a chemical intermediate but a foundational building block for advanced solutions in agriculture and medicine, particularly in the synthesis of fungicides, plant growth regulators, and as a scaffold for novel pharmaceutical agents.[1][2]

Physicochemical Properties and Spectroscopic Data

A precise understanding of a starting material's properties is fundamental to its effective use. The key physical and spectroscopic data for 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one are summarized below.

| Property | Value | Reference |

| CAS Number | 30314-42-2 | [4] |

| Molecular Formula | C₁₁H₁₃ClO | [4] |

| Molecular Weight | 196.67 g/mol | [4] |

| IUPAC Name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

| Appearance | Liquid | |

| Boiling Point | 332.0±17.0 °C (Predicted) | [5] |

| Density | 1.083±0.06 g/cm³ (Predicted) | [5] |

| LogP | 3.5688 | [4] |

| Topological Polar Surface Area | 17.07 Ų | [4] |

Spectroscopic analysis confirms the structure of the compound. The mass spectrum shows a molecular ion peak consistent with the chemical formula, and NMR spectroscopy reveals signals corresponding to the aromatic and aliphatic protons and carbons.[6]

Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

The most prominent and widely employed method for synthesizing aryl ketones like 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation.[7][8] This classic electrophilic aromatic substitution reaction offers a reliable route using readily available starting materials.[9]

Mechanism: Friedel-Crafts Acylation

The reaction involves the acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The causality of this process is as follows:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, creating a highly polarized complex. This complex can then dissociate to form a highly electrophilic acylium ion.[10]

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the acylium ion. The chlorine substituent on the benzene ring is an ortho-, para-director. Due to the significant steric bulk of the incoming tert-butyl ketone group, the substitution occurs almost exclusively at the para position.[7]

-

Re-aromatization: A subsequent deprotonation of the sigma complex restores the aromaticity of the ring, yielding the final product, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.[11]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example based on established procedures for Friedel-Crafts acylation.[7]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM or diethyl ether. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.[7]

Core Application: A Building Block for Advanced Agrochemicals

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of highly effective fungicides and plant growth regulators.[1][12] Its unique structure is a precursor for several triazole-based fungicides, which are valued for their broad-spectrum activity and systemic properties.[12]

Synthesis of Tebuconazole and Uniconazole

This ketone is a critical starting material for fungicides like Tebuconazole and plant growth regulators like Uniconazole.[13] The synthesis pathways for these complex molecules rely on the specific reactivity of the ketone and the structural features it imparts. The general strategy involves the transformation of the ketone into a more complex intermediate which is then cyclized to form the final active ingredient. The 4-chlorophenyl group is a key pharmacophore in these final products, contributing to their biological efficacy.[3]

The synthesis of these agrochemicals often begins with an aldol condensation between 4-chlorobenzaldehyde and pinacolone to form an unsaturated ketone, which is then hydrogenated to produce a related saturated ketone intermediate.[3][14] This intermediate is then further elaborated. The consistent availability of high-purity starting materials like 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is crucial for manufacturers to produce these vital agricultural inputs efficiently.[1]

Key Synthetic Transformations and Protocols

The synthetic utility of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one extends beyond agrochemicals. Its carbonyl group is a versatile functional handle for a variety of transformations.[2]

Reduction to Secondary Alcohols

The reduction of the carbonyl group to a secondary alcohol introduces a chiral center and provides a precursor for further functionalization.[2] Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.

-

Setup: Dissolve 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask to a concentration of 0.2-0.5 M.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) slowly in portions, keeping the temperature below 10 °C.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the alcohol, which can be purified by chromatography.

Synthesis of Tertiary Alcohols via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon is a powerful C-C bond-forming reaction that yields tertiary alcohols, important structural motifs in many biologically active molecules.[2]

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.

Synthesis of Heterocycles: The Gewald Reaction

This starting material can participate in multicomponent reactions to build complex heterocyclic systems. The Gewald reaction is a prime example, producing highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[15]

-

Setup: To a stirred solution of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

-

Base Addition: Add a base, such as morpholine (10 mmol), dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC.

-

Workup and Purification: After completion, cool the mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with cold water and cold ethanol, and recrystallize from ethanol to afford the pure 2-aminothiophene product.

Conclusion

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is a strategically important and versatile building block in organic synthesis. Its utility is demonstrated in the efficient production of high-value agrochemicals and its adaptability in a range of fundamental synthetic transformations, including reductions, Grignard additions, and multicomponent reactions for heterocyclic synthesis. The protocols and mechanistic insights provided in this guide underscore its value to the research and development community. Continued exploration of this ketone's reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.

References

-

The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Agrochemicals. (n.d.). INNO SPECIALTY CHEMICALS. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Exploring 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: A Key Pesticide Intermediate. (n.d.). INNO SPECIALTY CHEMICALS. Retrieved from [Link]

-

1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Buprofezin (Ref: PP 618). (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]

-

The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014). Patsnap Eureka. Retrieved from [Link]

-

Al-gamal, A., El-Gohary, A., El-Daly, S., & Al-Fakeh, M. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Molecules, 26(11), 3328. Retrieved from [Link]

-

Papsun, D., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 26(2), 555. Retrieved from [Link]

-

Majumdar, S., & Bag, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40061-40163. Retrieved from [Link]

-

Majumdar, S., & Bag, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

- CN103880778A - Preparation method of buprofezin. (2014). Google Patents.

-

1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014). StuDocu. Retrieved from [Link]

-

The Chemistry Behind Crop Protection: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. (n.d.). INNO SPECIALTY CHEMICALS. Retrieved from [Link]

-

Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. (1997). Google Patents.

-

Buprofezin. (n.d.). PubChem - NIH. Retrieved from [Link]

- Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. (2016). Google Patents.

-

1-(4-Chlorophenyl)propan-1,2-dione. (n.d.). SpectraBase. Retrieved from [Link]

- CN101973962B - Preparation method of buprofezin. (2012). Google Patents.

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. (n.d.). MDPI. Retrieved from [Link]

-

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. (n.d.). Appchem. Retrieved from [Link]

- US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (2016). Google Patents.

-

Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

- 14. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

Biological activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one scaffold represents a versatile starting point for the development of novel therapeutic agents. The presence of a chlorophenyl group, a ketone, and a sterically hindered dimethylpropyl moiety provides a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. These features make its derivatives promising candidates for a wide range of biological activities. This guide synthesizes the current understanding of these derivatives, focusing on their antimicrobial, anticonvulsant, and cytotoxic properties, with the aim of providing a comprehensive resource for researchers in the field of drug discovery and development. The strategic modification of this core structure has led to the identification of potent molecules with significant therapeutic potential.

Antimicrobial Activity

Derivatives of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial metabolic pathways or interference with cell wall synthesis.[1] The structural features of these compounds, particularly the halogen substitution and the nature of the heterocyclic moieties, play a crucial role in their antimicrobial efficacy.

Key Findings in Antimicrobial Screening

Research into related structures has provided valuable insights. For instance, studies on (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. Similarly, novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their thiazolidinone derivatives have been synthesized and evaluated, with some compounds showing promising activity against Bacillus subtilis, Escherichia coli, and S. aureus.[2] Furthermore, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have exhibited activity against Gram-positive bacterial strains.[3]

Data Summary: Antimicrobial Activity

| Compound Class | Test Organism | Activity Level | Reference |

| (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to Good | |

| 4-(4-chlorophenyl)thiazol-2-yl derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Promising | [2] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria | Active | [3] |

| N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives | Various bacteria | Active | [4] |

| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Screened | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis, screening, and analysis of antimicrobial derivatives.

Anticonvulsant Activity

The structural motif of a substituted phenyl ring connected to a ketone or a related functional group is present in several known anticonvulsant drugs. Derivatives of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one have been investigated for their potential to modulate neuronal excitability and prevent seizures.

Key Findings in Anticonvulsant Research

A study on p-chlorophenyl substituted arylsemicarbazones revealed that most of the synthesized compounds provided significant protection against maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced (PTZ) seizures in animal models.[6] This suggests that the p-chlorophenyl moiety is a key pharmacophoric feature for anticonvulsant activity. The mechanism of action may involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

Data Summary: Anticonvulsant Activity

| Compound Class | Animal Model | Activity | Reference |

| p-chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES) | Significant protection at 100 mg/kg | [6] |

| p-chlorophenyl substituted arylsemicarbazones | Pentylenetetrazole (PTZ) | Significant protection at 300 mg/kg | [6] |

| p-chlorophenyl substituted arylsemicarbazones | Strychnine-induced seizures | Protection at 30 mg/kg | [6] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Adult male mice are used. The test compounds are administered intraperitoneally (i.p.) at various doses.

-

Drug Administration: A control group receives the vehicle.

-

Induction of Seizures: After a specified pretreatment time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered as the endpoint for protection. The ED50 (the dose required to protect 50% of the animals) is then calculated.

Logical Relationship in Anticonvulsant Drug Discovery

Caption: The iterative cycle of anticonvulsant drug discovery.

Cytotoxic and Pro-apoptotic Activity

A significant area of investigation for 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one derivatives is their potential as anticancer agents. Many of these compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways.

Key Findings in Cytotoxicity Studies

Phenylacetamide derivatives have shown promising cytotoxic and pro-apoptotic effects on cancer cell lines.[7] Specifically, derivatives have been found to be effective against breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] The mechanism of action often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, as well as the activation of caspases.[7] Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on a wide range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium.[8][9]

Data Summary: Cytotoxicity (IC50 Values)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide derivative 3j | MDA-MB-468 | 0.76 ± 0.09 | [7] |

| Phenylacetamide derivative 3b | MDA-MB-468 | 1.5 ± 0.12 | [7] |

| Phenylacetamide derivative 3f | MDA-MB-468 | 1 ± 0.13 | [7] |

| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [7] |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [7] |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [7] |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose-dependent inhibition | [10] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway for Apoptosis Induction

Caption: Proposed apoptotic signaling pathway induced by the derivatives.

Conclusion and Future Perspectives

The derivatives of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one have emerged as a promising class of compounds with diverse biological activities. The existing body of research provides a strong foundation for further exploration and optimization. Future efforts should focus on:

-

Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and mechanisms of action for each biological activity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to enhance potency and selectivity, and to improve pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity: Progression of the most promising lead compounds into more comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles.

-

Development of Novel Derivatives: Synthesis of new analogs with improved drug-like properties, guided by computational modeling and a thorough understanding of the SAR.

The versatility of the 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one scaffold, coupled with the encouraging preliminary data, suggests that these derivatives hold significant potential for the development of new and effective treatments for a range of diseases.

References

- A Comparative Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one and 1-(2-Chlorophenyl) - Benchchem. (URL: )

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - Semantic Scholar. (URL: )

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. (URL: )

- Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl)

- Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed. (URL: )

- synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)

- (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)

- Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. (URL: )

- Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PubMed Central. (URL: )

- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. (URL: )

- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Deriv

- Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. (URL: )

- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanistic Role of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one in Synthesis

Introduction: Understanding a Versatile Ketone in Modern Synthesis

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloropivalophenone, is a prochiral ketone that serves as a highly versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals. Its synthetic utility is not accidental; it arises directly from a unique combination of electronic and steric properties inherent to its structure. The molecule consists of a carbonyl group flanked by a 4-chlorophenyl ring and a sterically demanding tert-butyl group.

This guide provides an in-depth analysis of the core mechanistic principles governing the reactivity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. We will move beyond simple reaction schemes to explore the causality behind its synthetic applications, focusing on how its distinct structural features dictate its role and behavior in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block with a predictive, mechanism-driven understanding.

Part 1: The Foundation of Reactivity—Electronic and Steric Profile

The behavior of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one in a reaction vessel is a direct consequence of the interplay between its two flanking groups. Understanding these influences is paramount to predicting reaction outcomes and designing rational synthetic routes.

Electronic Effects of the 4-Chlorophenyl Moiety: The 4-chlorophenyl ring profoundly influences the electrophilicity of the carbonyl carbon. The chlorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is dominant and makes the entire ring, and subsequently the attached carbonyl carbon, more electron-deficient and thus more electrophilic.[1]

-

Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density.[1] However, for halogens, the inductive effect significantly outweighs the resonance effect.

The net result is that the 4-chlorophenyl group acts as an electron-withdrawing group, enhancing the reactivity of the ketone towards nucleophilic attack compared to an unsubstituted benzoyl group. This feature is often exploited in drug design, where the chloro-substituent can also modulate metabolic stability and binding interactions.[2][3][4]

Steric Hindrance from the Tert-Butyl (Pivaloyl) Group: The most defining feature of this molecule is the tert-butyl group. This bulky substituent creates significant steric hindrance around the carbonyl carbon.[5][6][7] This steric shield has several critical mechanistic implications:

-

Facial Selectivity: It dictates the trajectory of incoming nucleophiles, making one face of the prochiral ketone significantly more accessible than the other. This is the cornerstone of its application in asymmetric synthesis.[6]

-

Reaction Rate Modulation: The bulkiness can slow down or even prevent reactions with sterically demanding nucleophiles or reagents.[6][7]

-

Inhibition of Enolization: The tert-butyl group lacks α-protons, meaning the molecule can only enolize towards the phenyl ring, which is energetically unfavorable. This prevents side reactions common to other ketones, such as aldol condensations, leading to cleaner reaction profiles.

The following diagram illustrates the dominant steric and electronic forces that define the ketone's reactivity.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: Asymmetric CBS Reduction

This protocol describes a representative procedure for the enantioselective reduction of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one.

-

System Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar) is charged with (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled to 0 °C. Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) is added dropwise via syringe over 15 minutes, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 15 minutes at this temperature.

-

Substrate Addition: A solution of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1 M HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data Summary: Asymmetric Reductions

| Catalyst System | Reductant | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| (R)-Me-CBS | BH₃·SMe₂ | 0 - 5 | >95 | >98 (S) |

| Noyori-type Ru/diamine | H₂ (gas) | 25 | >99 | >99 (R) |

| Plant Tissue Biocatalyst | N/A | 30 | ~80 | ~98 |

Note: Data is representative and compiled from typical outcomes for these reaction classes.[8][9][10]

Pathway B: Synthesis via Friedel-Crafts Acylation

The molecule itself is efficiently synthesized via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. [11] Mechanism:

-

Formation of the Acylium Ion: The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of pivaloyl chloride (2,2-dimethylpropanoyl chloride). [12][13]This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion. [12]2. Electrophilic Attack: The acylium ion is attacked by the π-electrons of chlorobenzene. The acyl group is a deactivator, but the chlorine atom is an ortho-, para-director. Due to the immense steric bulk of the incoming pivaloyl group, the attack occurs almost exclusively at the para position.

-

Rearomatization: A weak base (such as AlCl₄⁻) removes the proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. [12]The AlCl₃ catalyst is regenerated, but is complexed to the product ketone, requiring a stoichiometric amount and an aqueous workup to be liberated. [13]

Caption: Workflow for Friedel-Crafts acylation synthesis.

Part 3: Application in Multi-Step Synthesis

The true value of a building block is demonstrated in its application within a longer synthetic sequence. The derivatives of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one are key intermediates in the synthesis of fungicides and other biologically active molecules. [2][14][15][16]For example, the corresponding alcohol, (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol, is a precursor to advanced agricultural fungicides. Its synthesis showcases the practical power of the mechanistic principles discussed.

Case Study: Synthesis of a Chiral Fungicide Precursor

-

Step 1 (Friedel-Crafts Acylation): Chlorobenzene is acylated with pivaloyl chloride using AlCl₃ to produce 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, as described in Pathway B.

-

Step 2 (Asymmetric Reduction): The resulting prochiral ketone undergoes a CBS reduction, as detailed in Pathway A, to stereoselectively produce (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol with high enantiomeric purity.

-

Step 3 (Further Functionalization): The chiral alcohol is then converted to a leaving group (e.g., a mesylate or tosylate) and displaced via an Sₙ2 reaction with a nucleophile (e.g., a triazole) to install the final pharmacophore, yielding the target molecule. The stereocenter established in Step 2 is crucial for the biological activity of the final product.

Conclusion